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Compound of Interest

Compound Name: BSJ-01-175

Cat. No.: B10824020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BSJ-01-175 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12

(CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1]. Its development from the parent

compound THZ531 aimed to improve selectivity and pharmacokinetic properties[1]. This guide

provides a comparative analysis of BSJ-01-175's cross-reactivity with other kinases, supported

by experimental data, to assist researchers in evaluating its potential for target-specific studies

and therapeutic development.

Kinase Selectivity Profile
The selectivity of BSJ-01-175 was comprehensively evaluated using the KINOMEscan™

platform, a competition binding assay that quantitatively measures the interaction of a

compound with a large panel of kinases. The following table summarizes the binding affinity of

BSJ-01-175 to its primary targets and other closely related kinases.
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Kinase Target IC50 (nM) Percent of Control @ 1 µM

CDK12 155 Not Reported

CDK13 Not Reported Not Reported

CDK2 >10,000 Not Reported

CDK7 >10,000 Not Reported

CDK9 2,700 Not Reported

Data sourced from Jiang et al., Eur J Med Chem, 2021.[1]

As the data indicates, BSJ-01-175 exhibits high selectivity for CDK12/13 over other cyclin-

dependent kinases, particularly CDK2 and CDK7, with IC50 values greater than 10,000 nM[1].

While it shows some activity against CDK9, it is significantly less potent compared to its

primary targets[1]. This "exquisite selectivity" profile minimizes off-target effects and makes

BSJ-01-175 a valuable tool for dissecting the specific roles of CDK12 and CDK13 in cellular

processes[1].

Experimental Protocols
KINOMEscan™ Competition Binding Assay
The cross-reactivity of BSJ-01-175 was determined using the KINOMEscan™ assay platform.

This method is based on a competitive binding assay that quantifies the ability of a test

compound to displace a proprietary, immobilized ligand from the kinase active site.

Experimental Workflow:
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KINOMEscan Experimental Workflow

Methodology:

Kinase Preparation: A panel of kinases is expressed as fusions with a DNA tag (T7 phage).

Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.

Competition Assay: The kinase-tagged phage, the immobilized ligand, and the test

compound (BSJ-01-175) are incubated together. BSJ-01-175 competes with the immobilized

ligand for binding to the kinase.
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Quantification: The amount of kinase-tagged phage bound to the solid support is quantified

using quantitative PCR (qPCR). A lower amount of bound phage indicates stronger binding

of the test compound.

Data Analysis: The results are reported as "percent of control," where the control is a DMSO-

treated sample. A lower percentage indicates a higher degree of inhibition.

Signaling Pathway Context
BSJ-01-175 primarily targets CDK12 and CDK13, which are key regulators of transcription

elongation. By inhibiting these kinases, BSJ-01-175 disrupts the phosphorylation of the C-

terminal domain of RNA Polymerase II, leading to transcriptional stress and the downregulation

of genes involved in the DNA damage response (DDR).

CDK12/13 Signaling Pathway

BSJ-01-175 CDK12 / CDK13 RNA Polymerase II Phosphorylates DDR Gene
Transcription
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BSJ-01-175 Inhibition of CDK12/13 Pathway

This mechanism of action makes BSJ-01-175 a promising candidate for inducing synthetic

lethality in cancers with specific DNA repair defects, such as those with BRCA mutations. The

high selectivity of BSJ-01-175 ensures that these effects are primarily mediated through the

inhibition of CDK12 and CDK13, minimizing confounding results from off-target activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b10824020?utm_src=pdf-body
https://www.benchchem.com/product/b10824020?utm_src=pdf-body
https://www.benchchem.com/product/b10824020?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824020?utm_src=pdf-body
https://www.benchchem.com/product/b10824020?utm_src=pdf-body
https://www.benchchem.com/product/b10824020?utm_src=pdf-body
https://www.benchchem.com/product/b10824020?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-
01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [BSJ-01-175: A Comparative Analysis of Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824020#cross-reactivity-of-bsj-01-175-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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